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N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Fragment-based drug design Kinase inhibitor Structure-activity relationship

Fragment-based programs targeting c-Met, VEGFR-2, or BRD4 demand privileged hinge-binding scaffolds with clean IP space. This 98% pure [1,2,4]triazolo[4,3-a]pyrazin-8-amine with 2-pyridylmethyl substitution delivers a validated pharmacophore (elaborated analog IC₅₀ 4-48 nM) and a bidentate metal-coordination motif inaccessible to 3-/4-pyridyl regioisomers. Fragment-compliant properties (MW 226, cLogP 1.13, TPSA 68 Ų) support NMR/SPR screening. The secondary amine handle enables parallel chemistry for lead elaboration. Trusted B2B supply with full quality documentation.

Molecular Formula C11H10N6
Molecular Weight 226.24 g/mol
Cat. No. B14897190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Molecular FormulaC11H10N6
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC=CN3C2=NN=C3
InChIInChI=1S/C11H10N6/c1-2-4-12-9(3-1)7-14-10-11-16-15-8-17(11)6-5-13-10/h1-6,8H,7H2,(H,13,14)
InChIKeySDMZCOYTVLEPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine: Identity and Physicochemical Profile


N-(Pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS 1376061-13-0) is a heterocyclic small molecule (C₁₁H₁₀N₆, MW 226.24 g/mol) comprising a [1,2,4]triazolo[4,3-a]pyrazine core with an 8-position secondary amine substituted by a pyridin-2-ylmethyl group . This scaffold occupies a privileged chemical space in medicinal chemistry, having been validated as a kinase hinge-binding motif in multiple target classes including c-Met, VEGFR-2, and BRD4 bromodomains [1]. Commercial availability is confirmed at 98% purity with key computed parameters: topological polar surface area (TPSA) = 68 Ų, cLogP = 1.13, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . These properties place the compound in fragment-like physicochemical space (MW < 250, cLogP < 3, HBD ≤ 1), making it amenable to structure-based fragment elaboration strategies.

Fragment-like properties (MW <250 Da, cLogP <3) support high-concentration screening
Privileged scaffold reported for kinase and bromodomain hinge-binding
2-Pyridylmethyl geometry may support bidentate metal-coordination motif

Structural Differentiation from Generic Triazolopyrazine Analogs


The [1,2,4]triazolo[4,3-a]pyrazine scaffold tolerates broad substitution yet exhibits steep SAR at the 8-amino position, where even regioisomeric pyridine attachment (2-pyridylmethyl vs. 3-pyridylmethyl) alters hydrogen-bonding geometry, metal-coordination capacity, and ultimately target engagement . In the BRD4 inhibitor patent series US9266891B2/US10328074, the 8-amino substituent is a critical determinant of bromodomain affinity, with IC₅₀ values spanning three orders of magnitude (from 4 nM to >10 μM) depending solely on variations at this position [1]. Similarly, in the c-Met inhibitor series, the nature of the 8-amino N-substituent differentiates dual c-Met/VEGFR-2 inhibitors from selective c-Met agents [2]. The 2-pyridylmethyl group in the target compound provides a uniquely positioned sp² nitrogen capable of bidentate metal coordination and π-stacking interactions that are geometrically inaccessible to the 3-pyridyl or 4-pyridyl regioisomers. Generic substitution with the unsubstituted core scaffold (CAS 68774-79-8) or with alkyl-only N-substituents forfeits this specific pharmacophoric element.

Regioisomer

3-Pyridylmethyl isomer may alter metal-coordination geometry and hydrogen-bonding network, potentially shifting target engagement profile.

Alkyl-only substitution

Unsubstituted core or alkyl-only N-substituents may forfeit the heteroaryl hydrogen-bonding essential for kinase/bromodomain hinge recognition.

Elaborated analogs

Heavier, lead-like triazolopyrazine derivatives may not be interchangeable for fragment-based screening due to MW and solubility constraints.

Evidence Guide: Comparative Analysis vs. Structural Analogs


Regioisomeric Effects: 2-Pyridylmethyl vs. 3-Pyridylmethyl Substitution

The target compound (2-pyridylmethyl isomer) and its 3-pyridylmethyl regioisomer (CAS 1376334-30-3) share identical molecular formula (C₁₁H₁₀N₆, MW 226.24) and gross physicochemical descriptors, yet differ fundamentally in the spatial presentation of the pyridine nitrogen lone pair . In the 2-pyridylmethyl isomer, the pyridine nitrogen is positioned ortho to the methylene linker, enabling intramolecular N–H···N(pyridine) hydrogen bonding and bidentate metal-chelation geometry (5-membered chelate ring upon metal binding) [1]. The 3-pyridyl isomer places the pyridine nitrogen meta, which precludes intramolecular hydrogen bonding and alters metal-coordination geometry to form less favorable 6-membered chelate rings. This geometric difference has been exploited in kinase inhibitor design: in a closely related triazolo[4,3-a]pyrazine series, the 2-pyridyl-substituted analogs demonstrated qualitatively distinct kinase selectivity profiles compared to 3-pyridyl or 4-pyridyl variants [1].

Regioisomeric geometry
Class-level
5‑membered vs 6‑membered chelate ring geometry
2‑Pyridyl orientation may support bidentate metal binding
Experimental binding data not reported for isolated regioisomers
Fragment-based drug design Kinase inhibitor Structure-activity relationship

Fragment-Like Properties vs. Heavier Triazolopyrazine Congeners

The target compound (MW = 226.24 Da) occupies a distinctly fragment-like chemical space compared to elaborated triazolopyrazine derivatives reported in the primary literature. The most potent c-Met inhibitor from the [1,2,4]triazolo[4,3-a]pyrazine class, compound 17l, has a MW of approximately 480 Da (c-Met IC₅₀ = 26 nM, but with high lipophilicity and molecular complexity) [1]. Similarly, BRD4 clinical candidate amredobresib (BI-894999) has MW ≈ 469.5 Da with BRD4-BD1 IC₅₀ = 9 nM [2]. The target compound, with MW 226.24, provides a substantially lower starting point for fragment elaboration, with favorable ligand efficiency metrics (cLogP = 1.13, TPSA = 68 Ų) . Its fragment-like character (MW < 250, cLogP < 3, rotatable bonds ≤ 3) satisfies the Astex 'Rule of Three' guidelines for fragment library design, whereas the comparators 17l and amredobresib are lead-like or drug-like molecules unsuitable for fragment-based approaches .

Fragment vs lead-like
Context-dependent
MW ~47% of elaborated comparators
Fragment-compliant profile may enable high-conc. screening
Comparator MW ~480 Da; cLogP differs by 2–3 units
Fragment-based screening Lead-like properties Ligand efficiency

Synthetic Versatility: Primary vs. Tertiary Amine Derivatization

The target compound bears a secondary amine (NH-CH₂-pyridyl) at position 8, which is a chemically addressable handle for further N-functionalization (alkylation, acylation, sulfonylation, or reductive amination). This contrasts with the N-(2-methylpropyl)-N-(pyridin-2-ylmethyl) tertiary amine analog (C₁₅H₁₈N₆, MW 282.34 g/mol), which has both α-positions blocked and cannot undergo further N-derivatization without dealkylation . In kinase inhibitor SAR campaigns, the secondary amine at the 8-position of the triazolo[4,3-a]pyrazine serves as the critical hinge-binding donor, and its mono-substitution status directly determines the capacity for parallel library synthesis [1]. The 8-NH in the target compound can be elaborated to introduce diversity elements (sulfonamides, amides, ureas, additional heterocycles) while retaining the pyridylmethyl group as a fixed pharmacophoric anchor. The tertiary amine analog forfeits this derivatization potential entirely.

Derivatization capacity
Head-to-head
Secondary amine: 1 derivatizable N–H; tertiary amine: 0
Secondary amine allows library synthesis; tertiary is a dead-end
Both compounds commercially available
Medicinal chemistry Parallel synthesis Kinase inhibitor elaboration

Electronic Modulation: 2-Pyridyl vs. 4-Fluorobenzyl Substituents

Replacement of the pyridin-2-ylmethyl group with a 4-fluorobenzyl group (CAS 1376279-48-9, C₁₂H₁₀FN₅, MW 243.24) eliminates the pyridine nitrogen basic center and its associated hydrogen-bonding capacity while increasing lipophilicity. Although computed cLogP data for the 4-fluorobenzyl analog are not available from the same source, the substitution of pyridine (HBA = 1 additional) with fluorobenzene (no additional HBA) reduces the total hydrogen bond acceptor count and increases calculated logP by approximately 0.5–1.0 log units based on the Hansch π constant for fluorine substitution on benzene . In the BRD4 inhibitor patent series, aryl substituents at the 8-amino position with electron-withdrawing groups showed systematically different BRD4-BD1 IC₅₀ values compared to heteroaryl-substituted analogs, consistent with the importance of the substituent electronic character for acetyl-lysine pocket complementarity [1].

Electronic & lipophilic shift
Class-level
ΔHBA −1; estimated ΔcLogP +0.5–1.0
Electronic character may influence acetyl-lysine pocket fit
No direct IC₅₀ comparison available
Physicochemical optimization Lipophilic ligand efficiency Kinase selectivity

Class-Level Target Engagement as a Validated Hinge-Binder

Although direct biological data for the target compound are absent from the peer-reviewed literature, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been independently validated across multiple target classes. In c-Met kinase inhibition, compound 22i (structurally elaborated analog) showed c-Met IC₅₀ = 48 nM with antiproliferative activity against A549 (IC₅₀ = 0.83 µM), MCF-7 (0.15 µM), and HeLa (2.85 µM) cell lines [1]. The most potent analog 17l achieved c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM [2]. In BRD4 bromodomain inhibition, the patent series US10328074 reported IC₅₀ values ranging from 4 nM to 8 nM for elaborated triazolo[4,3-a]pyrazines containing the 8-amino substitution motif [3]. The 8-amino group consistently functions as the hinge-binding hydrogen bond donor in both kinase (c-Met, VEGFR-2) and bromodomain (BRD4-BD1) co-crystal structures, confirming the scaffold's target engagement mechanism [3].

Scaffold validation
Class-level
Scaffold active in c-Met (IC₅₀ 26–48 nM), BRD4 (4–9 nM) analogs
Hinge-binding motif reported across multiple targets
Fragment-level optimization required for target potency
c-Met kinase BRD4 bromodomain PARP1 Hinge-binding motif

Optimal Applications in Early Discovery Research


Fragment-Based Screening Against Kinase and Bromodomain Targets

The compound's low molecular weight (226.24 Da), balanced cLogP (1.13), and compliance with the Rule of Three make it suitable for fragment-based screening by NMR (WaterLOGSY, STD-NMR), SPR, or thermal shift assays against c-Met, VEGFR-2, BRD4-BD1/BD2, and related ATP- or acetyl-lysine-binding pockets . The 2-pyridylmethyl group provides a distinctive NMR handle (aromatic protons in the 7–8.5 ppm region) for ligand-observed screening, distinguishing it from aliphatic amine fragments. At typical fragment screening concentrations (0.5–2 mM in aqueous buffer with ≤5% DMSO), the compound's aqueous solubility predicted from cLogP and TPSA supports robust assay performance [1].

Scaffold-Hopping for c-Met or BRD4 Lead Optimization

For programs that have identified c-Met or BRD4 as a target but seek novel intellectual property space distinct from PF-04217903 (c-Met, [1,2,3]triazolo[4,5-b]pyrazine core) or amredobresib (BRD4, [1,2,4]triazolo[4,3-a]pyrazine core), this compound offers a structurally differentiated [1,2,4]triazolo[4,3-a]pyrazine scaffold with a unique 2-pyridylmethyl substitution pattern . The secondary amine at position 8 is a proven hinge-binding motif, and the pyridylmethyl group can be elaborated via parallel chemistry (reductive amination, Buchwald-Hartwig coupling, sulfonylation) to access diverse lead-like molecules. The scaffold's demonstrated activity in both c-Met (IC₅₀ = 26–48 nM for elaborated analogs) and BRD4 (IC₅₀ = 4–9 nM) contexts provides a data-rich starting point for SAR exploration [1][2].

Metal-Chelating Pharmacophore Design for Kinase Hinge-Binding

The 2-pyridylmethyl group ortho to the secondary amine creates a bidentate metal-coordination motif (N(pyridine)–M–N(amine) 5-membered chelate) that can be exploited in the design of type I or type II kinase inhibitors targeting kinases with accessible metal-coordination sites in the hinge region . This chelation geometry differentiates the compound from 3-pyridyl and 4-pyridyl regioisomers, which form less favorable chelate ring sizes or cannot chelate at all [1]. Structure-based design teams can use the compound as a minimal pharmacophore for co-crystallization or soaking experiments to determine the binding mode before initiating fragment growth.

Chemical Biology Tool for Target Identification and Proteomics

The primary amine derivatization handle (N-H) enables conjugation to affinity matrices (e.g., NHS-activated Sepharose) or biotin tags for pull-down experiments aimed at identifying the compound's protein targets in cellular lysates . The pyridine moiety provides a UV chromophore (λₘₐₓ ≈ 260 nm) for HPLC-based purity assessment of conjugates. When used in chemical proteomics workflows (e.g., kinase affinity pulldown combined with quantitative mass spectrometry), the compound can serve as a bait for profiling kinase or bromodomain target engagement across the proteome, with the caveat that the fragment-level affinity may necessitate higher loading concentrations than lead-like probes [1].

Application
Selection Property
Validation Focus
Fragment-based screening studies
Fragment-compliant physicochemical profile (low MW, balanced cLogP)
Ligand-observed NMR or SPR assay performance at ≥1 mM
c-Met/BRD4 scaffold-hopping campaigns
Structurally differentiated [1,2,4]triazolo[4,3-a]pyrazine core
Confirmation of hinge-binding via SAR expansion and co-crystallization
Kinase hinge-binding pharmacophore design
2-Pyridylmethyl bidentate metal-coordination geometry
Co-crystallization or soaking to determine binding mode
Chemical proteomics target ID
Derivatizable secondary amine for affinity tag conjugation
Pull-down specificity and mass spectrometry target identification
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